3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide

CB2 receptor modulation Structure-activity relationship Sulfonamide pharmacophore

This benzothiazole sulfonamide (CAS 868676-31-7) is a uniquely dual-sulfonylated CB2 receptor probe, structurally validated in patent WO2008014199A2. Unlike generic analogs, its benzenesulfonyl terminus is essential for CB2 pharmacophore compatibility—piperazine-substituted variants invert selectivity toward AChE. Supplied at ≥95% purity, it is ideal for CB2 cAMP functional assays, radioligand binding displacement, and SAR selectivity profiling across CB2/AChE panels. Researchers should not substitute generic benzothiazole sulfonamides for this specific architecture.

Molecular Formula C17H16N2O5S3
Molecular Weight 424.5
CAS No. 868676-31-7
Cat. No. B2931524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide
CAS868676-31-7
Molecular FormulaC17H16N2O5S3
Molecular Weight424.5
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H16N2O5S3/c1-26(21,22)13-7-8-14-15(11-13)25-17(18-14)19-16(20)9-10-27(23,24)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,20)
InChIKeyRPYBGVAFQKGJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide (CAS 868676-31-7): A Dual-Sulfonyl Benzothiazole Probe for Chemical Biology & Drug Discovery


3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide (CAS 868676-31-7) is a synthetic small molecule (C₁₇H₁₆N₂O₅S₃, MW 424.51) belonging to the benzothiazole sulfonamide class. Its structure features a unique dual-sulfonyl architecture: a benzenesulfonyl group at the propionamide terminus and a methanesulfonyl group at the 6-position of the benzothiazole core. This compound is primarily utilized as a research tool in medicinal chemistry and chemical biology contexts, with documented relevance to cannabinoid CB2 receptor modulation [1] and multifunctional anti-Alzheimer's agent development programs [2]. It is typically supplied at ≥95% purity by specialty chemical vendors for non-human research applications.

Why 3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide Cannot Be Replaced by Generic Benzothiazole Sulfonamides: Key Differentiation Rationale


Generic substitution among benzothiazole sulfonamide analogs is unreliable for two principal reasons. First, the precise positioning and electronic character of the dual sulfonyl substituents (benzenesulfonyl vs. methanesulfonyl) dictate target binding and functional selectivity; minor alterations in the sulfonyl group at either the propionamide terminus or the benzothiazole 6-position can invert receptor selectivity—as evidenced by the CB2 patent series where benzenesulfonyl-bearing compounds were specifically claimed for CB2 modulation while closely related analogs with different sulfonyl patterns exhibited distinct pharmacological profiles [1]. Second, in the anti-Alzheimer's context, the replacement of the terminal benzenesulfonyl moiety with substituted piperazines in the Mishra et al. (2020) series produced compounds with AChE IC₅₀ values spanning from 2.31 μM to >50 μM, demonstrating that the nature of the terminal group is a critical determinant of cholinesterase inhibitory potency [2]. These structure-activity relationship (SAR) cliffs mean that generic benzothiazole sulfonamides cannot be assumed to replicate the biological performance of this specific compound.

Quantitative Comparative Evidence for 3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide vs. Closest Structural Analogs


Dual Sulfonyl Architecture vs. Mono-Sulfonyl or Piperazine-Terminated Benzothiazole Analogs: Structural Determinants of Target Engagement

The CB2 modulator patent WO2008014199A2 explicitly claims compounds with a benzenesulfonyl-propionamide motif linked to a benzothiazole core, including the target compound, as selective CB2 receptor ligands [1]. In contrast, the analogous benzothiazole-piperazine hybrid series reported by Mishra et al. (2020), which replaces the terminal benzenesulfonyl with 4-substituted piperazines, was designed for acetylcholinesterase (AChE) inhibition and Aβ aggregation—not CB2 modulation [2]. This divergent target engagement arises directly from the terminal substituent: the benzenesulfonyl group confers CB2 pharmacophore compatibility, whereas piperazine substitution directs activity toward cholinesterase enzymes. No direct head-to-head CB2 binding data for the target compound vs. piperazine analogs are publicly available; however, the patent assignment of the benzenesulfonyl-benzothiazole scaffold to CB2 modulation represents a documented selectivity divergence.

CB2 receptor modulation Structure-activity relationship Sulfonamide pharmacophore

6-Methanesulfonyl Substitution on Benzothiazole: Impact on Physicochemical Properties vs. 6-Unsubstituted or 6-Halogenated Analogs

The 6-methanesulfonyl group significantly alters the physicochemical profile of the benzothiazole core relative to unsubstituted or halogenated analogs. The target compound exhibits a calculated logP of approximately 3.50 and a topological polar surface area (tPSA) of 102 Ų [1], placing it within favorable drug-like chemical space. By comparison, the 6-chloro analog (3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide) lacks the polar sulfonyl group at position 6, resulting in a lower tPSA (estimated ~75 Ų) and higher logP (estimated ~4.2), which may affect solubility and membrane permeability . The methanesulfonyl group also provides an additional hydrogen-bond acceptor site (8 total H-bond acceptors vs. 6 for the 6-chloro analog), potentially enhancing target binding interactions.

Physicochemical profiling Drug-likeness Benzothiazole substitution effects

Purity and Supply Consistency: Target Compound (≥95%) vs. Research-Grade Benzothiazole Sulfonamide Mixtures

The target compound is consistently supplied by multiple vendors (BenchChem, EvitaChem, ChemSrc) with a documented purity specification of ≥95% . This contrasts with many structurally related benzothiazole sulfonamide research compounds that are offered as crude mixtures or at unspecified purity levels, particularly those sourced from combinatorial library collections. For reproducible SAR studies and biological assays, the defined purity of the target compound reduces confounding effects from impurities that could contribute to off-target activity or false-positive assay signals.

Compound procurement Purity specification Reproducibility

Multifunctional Anti-Alzheimer's SAR Context: Where the Target Compound Fits in the Benzothiazole Hybrid Landscape

The Mishra et al. (2020) series of N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides established quantitative SAR benchmarks for this scaffold in anti-Alzheimer's applications [1]. Compound 12 (4-(4-nitrophenyl)piperazin-1-yl) achieved an AChE IC₅₀ of 2.31 μM with 53.30% Aβ₁₋₄₂ aggregation inhibition and demonstrated in vivo cognition enhancement in a scopolamine-induced amnesia mouse model. The target compound differs by replacing the piperazine with a benzenesulfonyl group. While direct AChE inhibition data for the target compound are not publicly available, its structural divergence from the piperazine series suggests it may exhibit a distinct polypharmacological profile—potentially lower AChE potency but alternative target engagement (e.g., CB2 modulation per WO2008014199A2) [2]. Researchers evaluating benzothiazole-based anti-AD agents should select the target compound when CB2-mediated neuroinflammation modulation is hypothesized, rather than when potent AChE inhibition is the primary screening criterion.

Alzheimer's disease Acetylcholinesterase inhibition Multifunctional agents

Optimal Application Scenarios for 3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide Based on Quantitative Differentiation Evidence


CB2 Receptor Pharmacological Probe Development & Endocannabinoid System Research

Based on its specific inclusion in patent WO2008014199A2 claiming benzenesulfonyl-benzothiazole compounds as CB2 modulators [1], this compound is optimally deployed as a chemical probe for investigating CB2 receptor function in neuroinflammation, pain, and immune modulation studies. Its benzenesulfonyl terminus is structurally required for CB2 pharmacophore compatibility, distinguishing it from AChE-directed piperazine analogs. Researchers should use this compound in CB2 cAMP functional assays and radioligand binding displacement studies to establish its quantitative pharmacological parameters (EC₅₀, IC₅₀, Kᵢ), which remain to be publicly reported.

Structure-Activity Relationship (SAR) Studies on Benzothiazole Sulfonamide Selectivity

The dual-sulfonyl architecture (benzenesulfonyl + 6-methanesulfonyl) makes this compound a valuable SAR probe for dissecting the contributions of individual sulfonyl groups to target selectivity, as demonstrated by the divergent pharmacology of benzenesulfonyl-terminated (CB2) vs. piperazine-terminated (AChE) analogs [1][2]. Systematic replacement of each sulfonyl group with alternative substituents and comparative profiling across CB2, AChE, BuChE, and Aβ aggregation assays can elucidate selectivity determinants.

Physicochemical Benchmarking for Lead Optimization Programs

The calculated logP (~3.5) and tPSA (102 Ų) of this compound place it within favorable oral drug-like space [1]. It can serve as a reference standard for benchmarking the physicochemical properties of newly synthesized benzothiazole analogs, particularly when evaluating the impact of 6-position substitution on solubility, permeability, and metabolic stability. Its defined purity (≥95%) from multiple vendors ensures reliable use as an analytical reference.

Negative Control or Orthogonal Pharmacological Tool in Anti-Alzheimer's Screening Cascades

Given that this compound replaces the AChE-essential piperazine motif with a benzenesulfonyl group, it is expected to exhibit reduced or absent AChE inhibitory activity compared to Compound 12 (AChE IC₅₀ = 2.31 μM) [2]. This makes it suitable as a selectivity control in multi-target anti-Alzheimer's screening cascades, helping to confirm that observed AChE inhibition in the piperazine series is attributable to the piperazine moiety rather than the benzothiazole-methanesulfonyl core.

Quote Request

Request a Quote for 3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.